molecular formula C9H12Cl2N4 B2864183 3-Amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile;dihydrochloride CAS No. 2551118-11-5

3-Amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile;dihydrochloride

Cat. No. B2864183
CAS RN: 2551118-11-5
M. Wt: 247.12
InChI Key: NETLAKGFILHYPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthyridine derivatives, which this compound is a part of, has been covered in various studies . The strategies related to the synthesis of 1,5-naphthyridines are presented followed by the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is a part of the naphthyridine family, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

The reactivity of naphthyridine derivatives has been studied extensively. They react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The core structure of EN300-27691988 is a naphthyridine derivative, which is a significant scaffold in medicinal chemistry due to its biological activities. Researchers have developed various synthetic strategies to create 1,5-naphthyridines, which include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and the formation of metal complexes . These synthetic methods enable the creation of a wide array of naphthyridine derivatives for further application in drug development.

Anticancer Activity

Naphthyridine derivatives, including EN300-27691988, have been studied for their anticancer properties. They are known to exhibit a range of biological activities, such as anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . The anticancer activity of these compounds is particularly notable, with studies focusing on their effects on various cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies are often employed to understand and enhance their anticancer potential.

Neurotropic Activity

Compounds similar to EN300-27691988 have been investigated for their neurotropic activities. For instance, certain naphthyridine derivatives have shown effects akin to diazepam, preventing convulsions and clonic writhing in animal models . This suggests potential applications in the treatment of neurological disorders or as adjunctive therapy in conditions where convulsions are a symptom.

Gastrointestinal Therapeutics

The pharmacological properties of EN300-27691988 have been hypothesized to benefit conditions like diarrhea-predominant irritable bowel syndrome (d-IBS). Studies have been designed to confirm the efficacy of this compound in IBS-like animal models, indicating its potential as a medication for gastrointestinal disorders .

Future Directions

The future directions for the study of this compound and similar naphthyridine derivatives could include further exploration of their synthesis, reactivity, and potential biological applications. There is a burgeoning interest in the synthesis and biological applications of naphthyridines due to their significant importance in the field of medicinal chemistry .

properties

IUPAC Name

3-amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-3-8-7-1-2-12-4-6(7)5-13-9(8)11;;/h5,12H,1-2,4H2,(H2,11,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETLAKGFILHYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(C(=C21)C#N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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